1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole
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Overview
Description
1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorinated phenyl group and an imidazole ring, which are known for their significant biological and chemical properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorinated Phenyl Group: The initial step involves the chlorination of a phenyl group to introduce chlorine atoms at specific positions. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Coupling Reaction: The chlorinated phenyl group is then coupled with an imidazole derivative through a series of reactions, including nucleophilic substitution and condensation reactions.
Chemical Reactions Analysis
1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the imidazole ring or the phenyl group is oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace chlorine atoms in the phenyl group.
Scientific Research Applications
1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
88427-28-5 |
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Molecular Formula |
C18H13Cl3N2 |
Molecular Weight |
363.7 g/mol |
IUPAC Name |
1-[3-chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-enyl]imidazole |
InChI |
InChI=1S/C18H13Cl3N2/c19-14-6-7-15(17(20)10-14)16(11-23-9-8-22-12-23)18(21)13-4-2-1-3-5-13/h1-10,12H,11H2 |
InChI Key |
YAVYZPZGVSKEPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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